3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid
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Overview
Description
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a benzoic acid moiety attached to a triazole ring, which is substituted with a methyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Related compounds, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines . This suggests that the compound may interact with cellular targets that play a role in cell proliferation and survival.
Mode of Action
It’s worth noting that related compounds have been shown to inhibit the proliferation of cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cell function, leading to cell death.
Biochemical Pathways
Given the observed cytotoxic effects of related compounds, it is likely that the compound affects pathways related to cell proliferation and survival .
Result of Action
Related compounds have been shown to exhibit cytotoxic effects against tumor cell lines . This suggests that the compound may induce cell death in certain types of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with benzoic acid derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, such as sulfuric acid or sodium hydroxide, and often requires heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amines or other derivatives.
Substitution: Substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with the triazole ring attached at a different position on the benzoic acid moiety.
3-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid: Similar structure but with an amino group instead of a methyl group on the triazole ring.
Uniqueness: 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid is unique due to the presence of the methyl group on the triazole ring, which can influence its reactivity and biological activity. This structural variation can lead to different pharmacological properties and applications compared to other triazole derivatives .
Properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTUAYQYHGDCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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